molecular formula C19H17N5O2S B2729210 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1111244-56-4

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B2729210
CAS RN: 1111244-56-4
M. Wt: 379.44
InChI Key: QJFZCTGUXNIWOO-UHFFFAOYSA-N
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Description

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPT is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Corrosion Inhibition

Thiazoles have been identified as effective corrosion inhibitors for copper in acidic environments. A study highlighted the synthesis and corrosion inhibition ability of three thiazoles on copper surfaces. These compounds demonstrated inhibition efficiencies of around 90%, suggesting their potential as effective corrosion inhibitors. The adsorption of inhibitors was successfully described by the Langmuir adsorption isotherm, indicating their strong interaction with the copper surface (Farahati et al., 2019).

Antimicrobial Activities

Another study reported on the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Computational and Spectroscopic Studies

Aminothiazole derivatives have been synthesized and analyzed through X-ray crystallographic, spectroscopic, and computational studies. These compounds showed significant biological applications, supported by density functional theory (DFT) optimizations and natural bond orbital (NBO) calculations, highlighting their potential in bioactive molecule design (Adeel et al., 2017).

Antitumor Activity

Research into the antitumor activity of compounds involving thiazol-2-amine structures has also been conducted. A particular study synthesized a compound and determined its crystal structure via single-crystal X-ray diffraction. Preliminary biological tests showed this compound to possess good antitumor activity against the Hela cell line, emphasizing the importance of structural analysis in developing antitumor agents (Ye Jiao et al., 2015).

Synthesis and Characterization

The synthesis and characterization of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties have been reported, showcasing efficient synthesis techniques and antimicrobial activity against various bacterial strains. This underscores the versatility of thiazole derivatives in synthesizing compounds with potential biological applications (Idrees et al., 2019).

properties

IUPAC Name

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-25-13-8-9-16(26-2)14(10-13)15-11-27-19(21-15)17-18(20)24(23-22-17)12-6-4-3-5-7-12/h3-11H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZCTGUXNIWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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